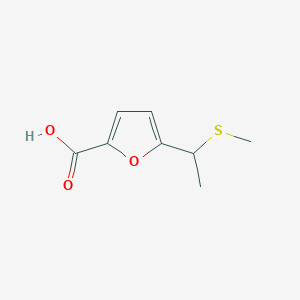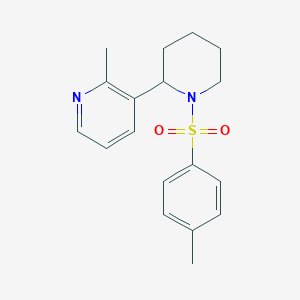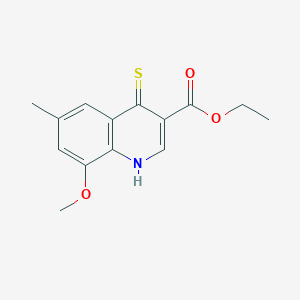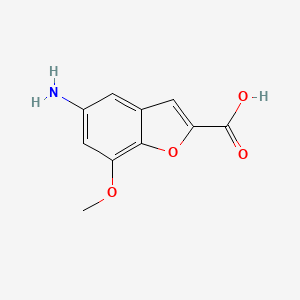
5-(1-(Methylthio)ethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methylthioethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the carboxylic acid group is activated by a base, allowing the methylthioethyl group to attach to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents may be employed to enhance the reaction efficiency and minimize by-products. Continuous flow reactors and other advanced techniques can be utilized to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-(Methylthio)ethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
5-(1-(Methylthio)ethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methylthioethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the methylthioethyl group, making it less hydrophobic.
5-Methylfuran-2-carboxylic acid: Contains a methyl group instead of a methylthioethyl group, resulting in different reactivity and properties.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups, used as a biofuel.
Uniqueness
5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylthioethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-(1-methylsulfanylethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-5(12-2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) |
InChI Key |
NQEDESYRUCKLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11808882.png)












